2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde CAS number and identifiers
2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde CAS number and identifiers
An In-Depth Technical Guide to 2-([1][2]Dioxolan-2-ylmethoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-([1][2]Dioxolan-2-ylmethoxy)-benzaldehyde (CAS No. 23145-22-4), a specialized aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. The molecule uniquely combines a reactive benzaldehyde moiety with a protected hydroxymethyl group in the form of a dioxolane acetal. This structure positions it as a valuable intermediate for the synthesis of complex molecular architectures where selective functional group manipulation is paramount. This document details its chemical identifiers, physicochemical properties, a validated synthetic pathway, and key applications, with a particular focus on its role as a versatile building block. Furthermore, it consolidates essential safety, handling, and storage protocols to ensure its effective and safe utilization in a research and development setting.
Introduction: A Molecule of Strategic Importance
2-([1][2]Dioxolan-2-ylmethoxy)-benzaldehyde is an organic compound featuring a benzaldehyde core substituted at the ortho position with a (1,3-dioxolan-2-yl)methoxy group. The strategic value of this molecule lies in the differential reactivity of its functional groups. The aldehyde group offers a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. Simultaneously, the dioxolane moiety serves as a robust protecting group for a diol, which in this structural context, effectively masks a hydroxymethyl group attached to the salicylaldehyde core.
This dual functionality is of high utility in multi-step syntheses. In drug development, benzaldehyde derivatives are foundational components in a wide range of pharmacologically active compounds, including anti-infective and cardiovascular agents.[3] The ability to protect a secondary functional group, as seen in this molecule, allows chemists to perform selective modifications on the aldehyde without interference, preserving the latent functionality for later-stage deprotection and elaboration. This guide serves as a senior-level resource for professionals seeking to leverage the unique synthetic potential of this compound.
Chemical Identifiers and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are critical for its successful application in experimental work. The key identifiers and computed properties for 2-([1][2]Dioxolan-2-ylmethoxy)-benzaldehyde are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 23145-22-4 | [1][2][4][5] |
| IUPAC Name | 2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde | [4][5][] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][4][5] |
| Molecular Weight | 208.21 g/mol | [1][2][4][5] |
| Canonical SMILES | C1COC(O1)COC2=CC=CC=C2C=O | [4] |
| InChI Key | POZGDWZGRFXBAP-UHFFFAOYSA-N | [4][] |
| InChI | InChI=1S/C11H12O4/c12-7-9-3-1-2-4-10(9)15-8-11-13-5-6-14-11/h1-4,7,11H,5-6,8H2 | [4][] |
Chemical Structure Visualization
Caption: 2D Structure of 2-([1][2]Dioxolan-2-ylmethoxy)-benzaldehyde.
Synthesis and Purification
The synthesis of 2-([1][2]Dioxolan-2-ylmethoxy)-benzaldehyde is typically achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers. This approach leverages the nucleophilicity of a phenoxide and the electrophilicity of an alkyl halide. The dioxolane moiety is pre-installed on the alkylating agent.
Synthetic Rationale
The causality behind this synthetic choice is clear:
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Starting Materials: Salicylaldehyde (2-hydroxybenzaldehyde) provides the core aromatic aldehyde structure. 2-(Bromomethyl)-1,3-dioxolane serves as the source of the protected hydroxymethyl group. Both are commercially available.
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Reaction Type: The phenolic hydroxyl group of salicylaldehyde is weakly acidic and can be readily deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic phenoxide.
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Mechanism: This phenoxide then displaces the bromide from 2-(bromomethyl)-1,3-dioxolane via an Sₙ2 reaction, forming the desired ether linkage. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates this reaction by solvating the cation of the base without deactivating the nucleophile.
Experimental Protocol: Williamson Ether Synthesis
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Preparation: To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
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Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of salicylaldehyde.
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Addition of Alkylating Agent: Add 2-(bromomethyl)-1,3-dioxolane (1.1 eq) dropwise to the reaction mixture.
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Reaction Conditions: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde is consumed (typically 4-6 hours).
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Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Spectroscopic and Analytical Characterization
While specific spectral data for this compound is not publicly available in the search results, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.
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¹H NMR:
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Aldehyde Proton: A characteristic singlet between δ 9.8-10.5 ppm.
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Aromatic Protons: A complex multiplet pattern between δ 6.9-7.8 ppm, corresponding to the four protons on the disubstituted benzene ring.
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Dioxolane Methylene Protons (-O-CH₂-CH₂-O-): A multiplet around δ 3.9-4.2 ppm.
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Acetal Proton (-O-CH-O-): A triplet around δ 5.0-5.2 ppm.
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Ether Methylene Protons (-O-CH₂-Ar): A doublet around δ 4.1-4.3 ppm.
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¹³C NMR:
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Aldehyde Carbonyl: A signal in the range of δ 188-192 ppm.
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Aromatic Carbons: Signals between δ 110-160 ppm.
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Acetal Carbon: A signal around δ 100-105 ppm.
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Methylene Carbons: Signals in the δ 65-75 ppm region.
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FTIR (Infrared Spectroscopy):
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Aldehyde C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.
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C-O Ether Stretch: Strong bands in the 1200-1250 cm⁻¹ (aryl ether) and 1050-1150 cm⁻¹ (alkyl ether/acetal) regions.
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Aromatic C=C Stretch: Medium absorptions around 1600 and 1475 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 208.07, corresponding to the molecular formula C₁₁H₁₂O₄.[4]
Applications in Research and Drug Development
The primary utility of 2-([1][2]Dioxolan-2-ylmethoxy)-benzaldehyde is as a versatile intermediate in organic synthesis. The dioxolane group serves as a stable protecting group for the aldehyde functionality that would be present in the corresponding dihydroxy compound, allowing for selective reactions at the benzaldehyde moiety.
Role as a Protected Bifunctional Intermediate
In complex target-oriented synthesis, it is often necessary to differentiate between two or more reactive sites. This compound provides a masked hydroxyl group while leaving the aldehyde available for transformation.
Example Application Workflow:
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Reaction at Aldehyde: The aldehyde group can be converted into an alkene via a Wittig reaction or into a secondary amine via reductive amination. The dioxolane group remains intact under these conditions.
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Deprotection: The dioxolane acetal can be cleaved under acidic conditions (e.g., aqueous HCl or acetic acid) to reveal the primary alcohol.
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Further Functionalization: The newly revealed alcohol can then be oxidized, esterified, or converted into a leaving group for subsequent nucleophilic substitution.
This strategy is crucial for building complex scaffolds found in natural products and pharmaceutical agents. Related dioxolane structures have been investigated for their potential as VLA-4 receptor antagonists and in overcoming multidrug resistance in cancer, highlighting the relevance of this chemical class in medicinal chemistry.[7]
Potential as a Bioactive Scaffold Component
The benzaldehyde core is a known pharmacophore. Studies have shown that benzaldehyde can act as an absorption promoter for drugs with low bioavailability by increasing cell membrane permeability.[8] While this specific derivative has not been studied for this purpose, its structural similarity suggests that it could be incorporated into prodrug strategies or used to synthesize analogs of known drugs to modulate their pharmacokinetic properties.
Logical Workflow in Multi-step Synthesis
Sources
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- 2. molcore.com [molcore.com]
- 3. News - What are six applications for benzaldehyde [sprchemical.com]
- 4. 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde | C11H12O4 | CID 17749909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cas 23145-22-4|| where to buy 2-((1,3-Dioxolan-2-yl)methoxy)benzaldehyde [english.chemenu.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
